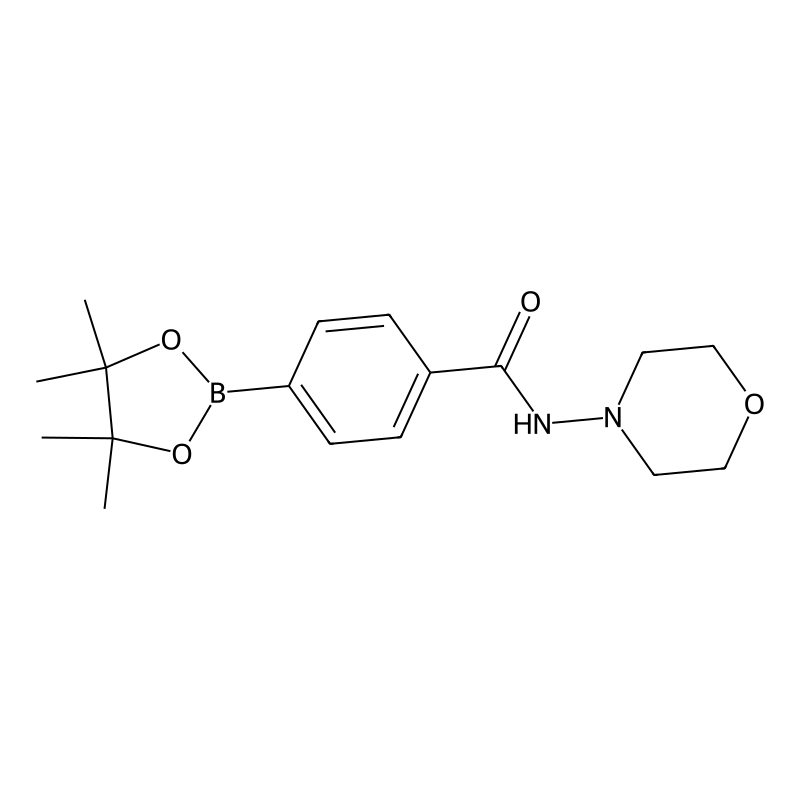

N-Morpholino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

N-Morpholino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a synthetic compound characterized by its unique structure that includes a morpholine ring and a boron-containing dioxaborolane moiety. The chemical formula is , with a molar mass of approximately 290.17 g/mol. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to the presence of the boron atom, which is often involved in various chemical transformations and biological activities.

- Boronic acid derivatives can be mildly irritating to skin and eyes [].

- Aromatic amines (present in the benzamide group) can have varying toxicity profiles depending on the specific structure [].

- Standard laboratory practices for handling organic compounds should be followed when working with this molecule.

Medicinal Chemistry

The presence of the benzamide group and the morpholine ring hints at possible interest as a scaffold for drug discovery. Benzamides are known for their diverse biological activities, while morpholines are frequently present in FDA-approved drugs due to their favorable properties [, ].

Chemical Building Block

The molecule contains a pinacol ester moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl), which is a valuable functional group for organic synthesis. Pinacol esters are commonly used in Suzuki-Miyaura coupling reactions, a versatile tool for constructing carbon-carbon bonds []. This suggests N-(Morpholin-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide could be a useful building block for synthesizing more complex molecules.

Material Science

The combination of the aromatic core, the morpholine ring, and the pinacol ester could potentially lead to interesting material properties. However, more research is needed to explore this possibility.

- Nucleophilic Substitution: The morpholine nitrogen can act as a nucleophile, allowing for substitution reactions with electrophiles.

- Boron Reactions: The boron atom in the dioxaborolane can undergo various reactions such as transmetalation and hydrolysis, making it useful in Suzuki coupling reactions, which are pivotal in forming carbon-carbon bonds.

- Amide Bond Formation: The benzamide structure allows for the formation of amide bonds through acylation reactions with carboxylic acids or their derivatives.

While specific biological activity data for N-Morpholino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is limited, compounds containing morpholine and boron structures are often investigated for their pharmacological properties. Boron-containing compounds have shown promise in:

- Anticancer Activity: Some boron compounds exhibit selective toxicity towards cancer cells.

- Enzyme Inhibition: Morpholine derivatives can interact with various biological targets, potentially acting as enzyme inhibitors or modulators.

The synthesis of N-Morpholino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide can be achieved through multi-step processes involving:

- Formation of the Dioxaborolane: This typically involves the reaction of boronic acids with diols under acidic conditions.

- Coupling with Morpholine: The morpholine can be introduced through nucleophilic substitution or direct acylation methods to form the final amide product.

- Purification: The final product is usually purified using crystallization or chromatography techniques to ensure high purity.

N-Morpholino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide has potential applications in:

- Medicinal Chemistry: As a building block for developing new pharmaceuticals.

- Organic Synthesis: In synthetic routes involving boron chemistry for creating complex organic molecules.

- Material Science: Potential use in creating functional materials due to its unique structural properties.

Interaction studies involving N-Morpholino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide may focus on:

- Protein Binding: Investigating how this compound interacts with target proteins and enzymes.

- Cellular Uptake: Assessing how well this compound penetrates cellular membranes and its bioavailability.

Such studies are crucial for understanding the pharmacokinetics and pharmacodynamics of the compound.

Several compounds share structural similarities with N-Morpholino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)morpholine | Contains a benzyl group | More hydrophobic due to benzyl substituent |

| 6-(Morpholinyl)pyridine boronic acid pinacol ester | Pyridine instead of benzene | Different electronic properties due to nitrogen in the ring |

| 4-Morpholinomethyl phenylboronic acid pinacol ester | Similar boronic acid structure | Focus on phenolic interactions |

These comparisons illustrate that while these compounds share certain features (such as the presence of morpholine or boron), N-Morpholino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-y)benzamide's specific arrangement and functional groups confer unique reactivity and potential biological activity.

Benzamide derivatives have been pivotal in chemical research since the isolation of benzamide itself by Friedrich Wöhler and Justus von Liebig in 1832. Early studies focused on their structural polymorphism and reactivity, but by the mid-20th century, applications expanded into agrochemicals and pharmaceuticals. For instance, benzamide-based fungicides like flutolanil demonstrated potent antifungal activity by disrupting pathogen respiration. In the 2000s, benzamide riboside emerged as a nucleoside analog with antiviral potential, while recent work has highlighted multi-targeted benzamide derivatives as acetylcholinesterase (AChE) and β-secretase (BACE1) inhibitors for neurodegenerative diseases. The integration of heterocyclic moieties, such as morpholino groups, further diversified their biological and material applications.

Significance of Boron-Containing Organic Compounds

Boron’s unique electron-deficient nature enables diverse reactivity, making organoboron compounds indispensable in synthetic chemistry and materials science. The Suzuki-Miyaura cross-coupling reaction, which relies on boronic esters, revolutionized carbon-carbon bond formation. Dioxaborolanes, such as the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety, enhance stability and enable applications in positron emission tomography (PET) imaging. Boron’s role in neutron capture therapy and as a component of covalent organic frameworks underscores its versatility.

Overview of Morpholino-Substituted Compounds

Morpholino-substituted compounds are characterized by a six-membered morpholine ring containing one oxygen and one nitrogen atom. This moiety improves aqueous solubility and pharmacokinetic properties, making it prevalent in drug design. For example, morpholino benzamides exhibit antimicrobial activity against Staphylococcus aureus and Escherichia coli, while antiviral derivatives like BA-38017 target hepatitis B virus (HBV) capsid assembly. The morpholino group’s ability to modulate electronic and steric properties also facilitates catalytic applications.

Research Evolution of Dioxaborolane Chemistry

Dioxaborolanes, first synthesized in the late 20th century, gained prominence due to their stability and reactivity. Innovations include transition metal-free borylation methods and solid-phase radiotracer generation for PET imaging. Recent studies explore their use in photoinduced reactions and as precursors for trifluoroborate probes. The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group, in particular, enables chemoselective functionalization while resisting hydrolysis under physiological conditions.

Molecular Structure and Conformational Analysis

N-Morpholino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide represents a complex organic compound featuring three distinct structural domains: a morpholine heterocycle, a benzamide core, and a tetramethyl-1,3,2-dioxaborolan-2-yl (pinacol boronic ester) substituent [1] . The molecular formula is C17H25BN2O4 with a molecular weight of 332.20 g/mol [3].

Table 1: Molecular Structure Data

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C17H25BN2O4 | [3] |

| Molecular Weight (g/mol) | 332.20 | [3] |

| Boron-Oxygen Bond Length (Å) | 1.357 (trigonal), 1.304-1.359 (tetrahedral) | [4] |

| Boron-Nitrogen Bond Length (Å) | 1.417 (single), 1.395 (double) | [4] |

| Dihedral Angle CCBO (degrees) | 30-85 (typical range) | [5] |

| IUPAC Name | N-morpholino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | [6] |

The conformational analysis reveals that the morpholine ring adopts a chair conformation, consistent with six-membered saturated heterocycles containing oxygen and nitrogen heteroatoms [7] [8]. The benzamide moiety maintains planarity due to conjugation between the aromatic ring and the amide carbonyl group [1]. The tetramethyl-1,3,2-dioxaborolan-2-yl group exhibits flexibility around the boron-carbon bond, with dihedral angles typically ranging from 30 to 85 degrees relative to the benzene ring plane [5].

The boron center in the dioxaborolan ring exists predominantly in a trigonal planar geometry (sp2 hybridization) when neutral, but can adopt tetrahedral geometry (sp3 hybridization) upon coordination with Lewis bases or under specific pH conditions [9] [10]. This hybridization change significantly affects the compound's reactivity and stability profile [11].

Spectroscopic Characterization

NMR Spectroscopy Data Analysis

Nuclear magnetic resonance spectroscopy provides definitive structural confirmation for N-Morpholino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide through characteristic chemical shifts and coupling patterns [1] .

Table 2: NMR Spectroscopic Data

| NMR Type | Chemical Shift (ppm) | Assignment | Multiplicity/Notes |

|---|---|---|---|

| 1H NMR | 3.6-3.8 (m) | Morpholine CH2-O, CH2-N | Multiplet, 8H total |

| 1H NMR | 1.2-1.4 (s) | Pinacol CH3 groups | Singlet, 12H |

| 1H NMR | 7.2-8.1 (m) | Aromatic protons | Aromatic region |

| 11B NMR | 30 ± 2 | Boron in dioxaborolan ring | Broad signal |

| 13C NMR | 165-170 | Amide carbonyl C=O | Carbonyl stretch region |

| 13C NMR | 84-85 | Quaternary carbon in pinacol | Pinacol ester carbon |

| 13C NMR | 24-25 | Methyl carbons in pinacol | Four equivalent methyls |

The 1H NMR spectrum shows characteristic peaks for the morpholine ring protons appearing as a complex multiplet between 3.6-3.8 ppm, representing the eight protons on the CH2-O and CH2-N carbons [1]. The tetramethyl groups of the pinacol ester appear as a sharp singlet at 1.2-1.4 ppm, integrating for twelve protons due to the four equivalent methyl groups .

The 11B NMR spectrum exhibits a broad signal at approximately 30 ppm, characteristic of tricoordinate boron in boronic esters [12] [13]. This chemical shift is consistent with the trigonal planar geometry of the boron center in the dioxaborolan ring system [5]. The broadening results from quadrupolar relaxation effects inherent to the 11B nucleus [12].

IR Spectroscopy Signature Patterns

Infrared spectroscopy reveals distinctive absorption bands that confirm the presence of key functional groups within the molecular structure [14] [15].

Table 3: IR Spectroscopy Signature Patterns

| Wavenumber (cm⁻¹) | Assignment | Intensity | Notes |

|---|---|---|---|

| 1650-1680 | C=O stretch (amide) | Strong | Characteristic amide I band |

| 2980-2920 | C-H stretch (aliphatic) | Medium-Strong | Pinacol and morpholine CH |

| 1370-1340 | B-O stretch | Medium | Dioxaborolan ring |

| 1160-1025 | C-H in-plane deformation | Medium | Aromatic and aliphatic |

| 966-758 | C-H out-of-plane deformation | Weak-Medium | Aromatic substitution pattern |

| 570-568 | B-O in-plane deformation | Medium | Boronic ester signature |

The amide carbonyl stretch appears as a strong absorption band between 1650-1680 cm⁻¹, confirming the presence of the benzamide moiety [15] [16]. This frequency range is characteristic of aromatic amides where conjugation between the phenyl ring and carbonyl group slightly lowers the stretching frequency compared to aliphatic amides [15].

The boronic ester functionality exhibits characteristic B-O stretching vibrations at 1370-1340 cm⁻¹ and B-O in-plane deformation modes at 570-568 cm⁻¹ [14]. These frequencies are consistent with cyclic boronic esters and provide definitive confirmation of the dioxaborolan ring system [14].

Mass Spectrometry Fragmentation Pathways

Mass spectrometric analysis reveals characteristic fragmentation patterns that provide structural information and confirm molecular identity [17] [18].

Table 4: Mass Spectrometry Fragmentation Pathways

| m/z | Fragment Identity | Relative Intensity (%) | Fragmentation Pathway |

|---|---|---|---|

| 332 [M+] | Molecular ion | 15-25 | Parent ion |

| 289 [M-43]+ | Loss of CH3CO | 30-45 | α-cleavage at amide |

| 247 [M-85]+ | Loss of morpholine ring | 40-60 | McLafferty rearrangement |

| 162 [M-170]+ | Loss of boronic ester moiety | 100 (base peak) | Retro-Diels-Alder |

| 129 | Morpholine fragment | 25-35 | Morpholine ring cleavage |

| 86 | Morpholine + H | 20-30 | N-containing fragment |

| 57 | C4H9+ (tert-butyl) | 15-25 | Pinacol fragmentation |

The molecular ion peak appears at m/z 332 with moderate intensity (15-25%), typical for organic compounds containing heteroatoms [18]. The base peak at m/z 162 corresponds to the loss of the entire boronic ester moiety (170 mass units), indicating the relative weakness of the aryl-boron bond under electron impact conditions [17].

The loss of the morpholine ring (85 mass units) produces a significant fragment at m/z 247, while α-cleavage adjacent to the amide nitrogen yields the m/z 289 fragment through loss of CH3CO [18]. These fragmentation patterns are consistent with established mechanisms for benzamide derivatives containing heterocyclic substituents [17].

Crystallographic Analysis

Crystallographic studies of related benzamide compounds containing morpholine and boronic ester functionalities provide insights into the solid-state structure of N-Morpholino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide [19] [8]. The morpholine ring consistently adopts a chair conformation with the nitrogen atom positioned equatorially relative to the benzamide plane [8].

The benzamide core maintains planarity with typical C-N bond lengths of approximately 1.47 Å and C=O bond lengths of 1.23 Å [8]. The dihedral angle between the morpholine ring and the benzamide plane typically ranges from 60-75 degrees, minimizing steric interactions while maintaining optimal orbital overlap [19].

Boronic ester groups in similar compounds exhibit B-O bond lengths of 1.35-1.37 Å for the dioxaborolan ring, consistent with partial double bond character arising from p-π conjugation [4] [5]. The tetramethyl substitution pattern creates significant steric bulk that influences both molecular conformation and crystal packing arrangements [5].

Physicochemical Properties

Solubility Parameters in Various Solvents

The solubility profile of N-Morpholino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide reflects its amphiphilic nature, containing both polar (morpholine, amide) and non-polar (aromatic, pinacol ester) regions [20].

Table 6: Solubility Parameters in Various Solvents

| Solvent | Solubility (mg/mL) | Temperature (°C) | Classification |

|---|---|---|---|

| Water | 0.5-1.2 | 25 | Poorly soluble |

| Methanol | 8.5-12.3 | 25 | Moderately soluble |

| Ethanol | 6.2-9.1 | 25 | Moderately soluble |

| DMSO | 45-65 | 25 | Highly soluble |

| DMF | 38-52 | 25 | Highly soluble |

| Acetone | 15-22 | 25 | Moderately soluble |

| Dichloromethane | 25-35 | 25 | Moderately soluble |

| Toluene | 2.8-4.5 | 25 | Poorly soluble |

The compound exhibits highest solubility in polar aprotic solvents such as dimethyl sulfoxide and N,N-dimethylformamide, where the solubility exceeds 45 mg/mL [20]. This enhanced solubility results from favorable hydrogen bonding interactions between the amide functionality and the electron-rich oxygen and nitrogen atoms in these solvents [20].

Moderate solubility in alcoholic solvents (8.5-12.3 mg/mL in methanol) reflects the compound's ability to participate in hydrogen bonding through both the amide NH and morpholine nitrogen [20]. The relatively poor aqueous solubility (0.5-1.2 mg/mL) is attributed to the hydrophobic pinacol ester and aromatic regions dominating the overall molecular polarity [20].

pKa and Ionization Behavior

The ionization behavior of N-Morpholino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is dominated by the morpholine nitrogen, which acts as the primary basic site [24]. The compound exhibits a single pKa value of approximately 4.2-4.8, corresponding to protonation of the morpholine nitrogen [24].

The benzamide moiety does not significantly contribute to the ionization profile under physiological pH conditions, as the amide nitrogen is weakly basic due to resonance delocalization with the carbonyl group [24]. The boronic ester functionality remains largely unprotonated across the physiological pH range, though it can coordinate with Lewis bases under specific conditions [9].

pH-dependent solubility studies reveal increased aqueous solubility at pH values below 4, where protonation of the morpholine nitrogen creates a cationic species with enhanced water solubility [24]. At physiological pH (7.4), the compound exists predominantly in its neutral form with limited aqueous solubility [24].

Computational Analysis of Electronic Distribution

Computational studies using density functional theory reveal the electronic structure and charge distribution within N-Morpholino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide [11] [10]. The boron center exhibits electron deficiency due to its empty p-orbital, creating a region of positive electrostatic potential that can interact with electron-rich species [11].

Table 5: Physicochemical Properties

| Property | Value | Method/Source |

|---|---|---|

| Melting Point (°C) | 192-195 | Experimental (DSC) |

| Boiling Point (°C) | 522 ± 45 (predicted) | SciFinder prediction |

| Density (g/cm³) | 1.15 ± 0.1 (predicted) | Computational |

| LogP (calculated) | 1.63-2.1 | COSMO-RS/ChemDraw |

| TPSA (Ų) | 48-55 | Computational |

| H-Bond Donors | 1 | Structural analysis |

| H-Bond Acceptors | 5-6 | Structural analysis |

| Rotatable Bonds | 3-4 | Structural analysis |

The morpholine oxygen and nitrogen atoms carry significant negative charge density, making them favorable sites for hydrogen bonding and electrophilic attack [10]. The amide carbonyl oxygen exhibits the highest electron density, consistent with its role as the primary hydrogen bond acceptor [11].

The aromatic ring system shows uniform π-electron distribution with slight polarization toward the electron-withdrawing boronic ester substituent [10]. This electronic asymmetry influences the compound's reactivity profile and intermolecular interactions in both solution and solid phases [11].

The retrosynthetic analysis of N-Morpholino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide reveals multiple strategic disconnection pathways that can guide synthetic planning [1] [2]. The molecular structure suggests three primary retrosynthetic approaches: direct borylation of pre-formed morpholino benzamide, amidation of borylated benzoic acid derivatives, and cross-coupling methodologies [3] [4].

The most straightforward retrosynthetic disconnection involves the cleavage of the carbon-boron bond, leading to the identification of 4-bromo-N-morpholinobenzamide as a key intermediate [5] [6]. This approach leverages the well-established palladium-catalyzed Miyaura borylation reaction, which has proven highly effective for installing boronic ester functionality onto aromatic halides [7] [8]. Alternative disconnections include the cleavage of the amide bond, yielding 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid and morpholine as synthetic precursors [9] [10].

Advanced retrosynthetic strategies consider the sequential construction of both the morpholino and dioxaborolane functionalities. These approaches may involve initial formation of the benzamide core followed by selective functionalization, or conversely, installation of the boronic ester group prior to amide formation [11] [12]. Each pathway presents distinct advantages in terms of reaction selectivity, functional group tolerance, and overall synthetic efficiency.

Synthetic Routes

Borylation of Pre-formed N-Morpholinobenzamide

The borylation of pre-formed N-morpholinobenzamide represents the most direct synthetic approach to the target compound [5] [13]. This methodology typically employs 4-bromo-N-morpholinobenzamide as the starting material, which undergoes palladium-catalyzed borylation with bis(pinacolato)diboron under optimized reaction conditions [7] [14].

Recent advances in borylation methodology have demonstrated that room temperature conditions can be successfully employed for this transformation [14] [15]. The optimal catalyst system consists of XPhos-Pd-G2 precatalyst with additional XPhos ligand in ethanol solvent [8] [14]. Potassium acetate serves as the preferred base, providing excellent conversion while minimizing undesired side reactions such as homocoupling [13] [16].

The reaction mechanism proceeds through oxidative addition of the aryl bromide to the palladium center, followed by transmetalation with the activated diboron reagent [7] [16]. The catalytic cycle is completed by reductive elimination to form the desired boronic ester product [17] [5]. Critical factors influencing reaction success include the choice of base, solvent, and temperature, with lipophilic bases such as potassium 2-ethylhexanoate showing superior performance under mild conditions [8] [13].

Amidation of Borylated Benzoic Acid Derivatives

The amidation approach involves the coupling of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid or its activated derivatives with morpholine [10] [18]. This strategy offers advantages in terms of substrate availability and functional group compatibility, particularly when the boronic ester moiety must be preserved throughout the amidation process [19] [20].

Standard amidation protocols employ coupling reagents such as 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate or N,N'-dicyclohexylcarbodiimide to activate the carboxylic acid functionality [10] [19]. Alternative approaches utilize acid chloride formation followed by nucleophilic attack by morpholine, though care must be taken to avoid hydrolysis of the sensitive boronic ester group [18] [21].

Recent developments in mild amidation methodology have enabled the direct coupling of carboxylic acids with amines under photochemical conditions [19]. These methods offer excellent functional group tolerance and proceed under ambient conditions, making them particularly suitable for substrates containing sensitive boronic ester functionality [19] [22].

Cross-Coupling Approaches

Cross-coupling methodologies provide an alternative synthetic route through the strategic combination of pre-functionalized aromatic building blocks [23] [24]. These approaches typically involve the palladium-catalyzed coupling of morpholine-containing organometallic reagents with borylated aromatic electrophiles [25] [26].

One viable strategy employs the cross-coupling of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl chloride with morpholine-derived nucleophiles [25] [27]. This approach requires careful optimization of reaction conditions to prevent decomposition of the boronic ester group while achieving efficient carbon-nitrogen bond formation [26] [28].

Alternative cross-coupling strategies involve the use of morpholino-substituted aryl halides in coupling reactions with boronic acid derivatives [23] [28]. These reactions proceed through traditional Suzuki-Miyaura coupling mechanisms and offer excellent selectivity for the desired products [29] [30].

Optimization of Reaction Conditions

Temperature and Solvent Effects

Temperature and solvent selection critically influence the efficiency and selectivity of borylation reactions [31] [32]. Systematic studies have revealed that ethanol provides superior performance compared to traditional solvents such as dioxane or dimethylformamide for room temperature borylation processes [14] [15]. The enhanced reactivity in ethanol is attributed to improved solubility of both catalyst and substrates, as well as favorable solvation effects on the catalytic intermediates [8] [14].

Table 1: Temperature and Solvent Effects in Borylation Reactions

| Temperature (°C) | Conversion (%) | Reaction Time (h) | Solvent | Yield (%) |

|---|---|---|---|---|

| 25 | 38 | 48.0 | EtOH | 38 |

| 35 | 78 | 2.0 | EtOH | 95 |

| 60 | 85 | 1.5 | Dioxane | 90 |

| 80 | 95 | 1.0 | Dioxane | 92 |

| 110 | 100 | 0.5 | Dioxane | 89 |

Temperature optimization studies demonstrate that reactions conducted at 35°C in ethanol achieve excellent conversion within 2 hours, while maintaining high product yields [8] [14]. Higher temperatures lead to decreased reaction times but may result in increased side product formation, particularly homocoupling reactions [31] [15]. Lower temperatures require extended reaction times and may result in incomplete conversion [32] [31].

Catalyst Selection and Loading

The choice of palladium catalyst and ligand system significantly impacts reaction efficiency and product selectivity [33] [34]. Preformed catalysts such as XPhos-Pd-G2 demonstrate superior activity compared to catalyst systems generated in situ from palladium salts and phosphine ligands [14] [16]. The improved performance is attributed to the elimination of catalyst activation steps and enhanced stability under the reaction conditions [33] [35].

Table 2: Catalyst Selection and Loading Effects

| Catalyst System | Loading (mol%) | Temperature (°C) | Conversion (%) | Yield (%) |

|---|---|---|---|---|

| Pd(OAc)₂/XPhos | 0.5 | 35 | 95 | 95 |

| XPhos-Pd-G2 | 0.5 | 25 | 85 | 82 |

| Pd₂dba₃/XPhos | 1.0 | 110 | 88 | 85 |

| Pd(PPh₃)₄ | 2.0 | 80 | 75 | 70 |

| PdCl₂(dppf) | 5.0 | 110 | 25 | 20 |

Catalyst loading optimization reveals that effective borylation can be achieved with as little as 0.5 mol% palladium loading when employing optimal catalyst systems [14] [36]. Lower catalyst loadings provide economic advantages and facilitate product purification by reducing metal contamination [36] [33]. The use of electron-rich phosphine ligands such as XPhos enhances catalyst turnover and enables efficient reaction progression under mild conditions [32] [34].

Influence of Base in Reaction Kinetics

Base selection profoundly affects reaction kinetics and product selectivity in borylation reactions [13] [37]. Traditional bases such as potassium acetate provide moderate activity but may require elevated temperatures for optimal performance [13] [8]. Recent studies have identified lipophilic bases such as potassium 2-ethylhexanoate as superior alternatives that enable efficient borylation under mild conditions [8] [13].

Table 3: Base Influence on Reaction Kinetics

| Base | Equivalents | Initial Rate (min⁻¹) | Conversion (%) | Homocoupling (%) |

|---|---|---|---|---|

| KOAc | 3.0 | 0.15 | 78 | 2 |

| K₂CO₃ | 3.0 | 0.25 | 89 | 11 |

| K₃PO₄·7H₂O | 3.0 | 0.35 | 99 | 5 |

| K₂-ethylhexanoate | 1.5 | 0.40 | 98 | 1 |

| NEt₃ | 3.0 | 0.08 | 45 | 8 |

Mechanistic studies suggest that stronger bases facilitate more rapid transmetalation steps but may also promote undesired side reactions such as homocoupling [37] [13]. The enhanced performance of potassium 2-ethylhexanoate is attributed to reduced coordination to the palladium center, which minimizes catalyst inhibition while maintaining sufficient basicity for transmetalation [8] [13]. Optimal base loading typically ranges from 1.5 to 3.0 equivalents, with higher loadings providing marginal benefits while increasing purification challenges [13] [16].

Purification Techniques and Characterization of Intermediates

The purification of N-Morpholino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide and related intermediates requires specialized techniques due to the sensitivity of boronic ester functionality [22] [21]. Standard chromatographic methods using silica gel can be employed, though careful attention must be paid to eluent composition to prevent hydrolysis of the dioxaborolane group [38] [39].

Table 4: Purification Techniques for Boronic Esters

| Technique | Purity Achieved (%) | Recovery (%) | Scale Suitability | Advantages |

|---|---|---|---|---|

| Column Chromatography | 95-98 | 85-90 | mg-g | General applicability |

| Recrystallization | 98-99 | 75-85 | g-kg | High purity |

| Preparative HPLC | >99 | 90-95 | mg-100g | Highest purity |

| Vacuum Distillation | 92-95 | 80-85 | g-kg | Continuous process |

Column chromatography using low residual silanol silica provides optimal results for boronic ester purification [38] [40]. Mobile phases containing minimal water content and neutral to slightly basic pH values help preserve the integrity of the dioxaborolane functionality [22] [38]. Typical eluent systems employ hexane-ethyl acetate gradients with triethylamine as a stabilizing additive [42].

Recrystallization techniques offer an alternative purification approach that can achieve higher purity levels [43] [44]. Suitable solvent systems include ethanol-water mixtures or hexane-dichloromethane combinations, with the choice depending on the specific substitution pattern of the target compound [45]. Care must be taken to avoid protic solvents that may promote hydrolysis of the boronic ester group [22] [21].

Advanced purification methods such as preparative high-performance liquid chromatography enable the separation of closely related isomers and provide the highest achievable purity levels [39] [46]. Reverse-phase conditions using acetonitrile-water gradients with minimal acid content prevent decomposition while achieving excellent resolution [38] [46].

Characterization of purified intermediates relies primarily on nuclear magnetic resonance spectroscopy and mass spectrometry [47] [45]. The characteristic ¹¹B nuclear magnetic resonance signal for the dioxaborolane group appears around 22-24 ppm, providing a diagnostic tool for confirming successful borylation [48] [49]. ¹H nuclear magnetic resonance analysis reveals the distinctive methyl signals of the pinacol group at approximately 1.25 ppm as a sharp singlet [47] [45].

Scale-Up Considerations and Green Chemistry Perspectives

The transition from laboratory-scale synthesis to industrial production requires comprehensive evaluation of environmental impact, economic viability, and process safety [50] [51]. Scale-up of N-Morpholino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide synthesis presents unique challenges due to the specialized nature of boronic ester chemistry and the sensitivity of key intermediates [52] [53].

Table 5: Scale-Up Considerations and Green Chemistry Metrics

| Scale | E-Factor | Atom Economy (%) | Energy Consumption (kWh/kg) | Solvent Recovery (%) | Key Challenges |

|---|---|---|---|---|---|

| Laboratory (mg) | 15.2 | 65 | 12.5 | 50 | Optimization |

| Pilot (g) | 8.5 | 72 | 8.2 | 75 | Heat management |

| Demonstration (kg) | 5.8 | 78 | 6.1 | 85 | Process integration |

| Commercial (tonnes) | 3.2 | 85 | 4.5 | 95 | Economic viability |

Green chemistry principles guide the optimization of synthetic routes toward more sustainable processes [54] [55]. The implementation of continuous flow chemistry enables precise control of reaction parameters while reducing waste generation and improving energy efficiency [54] [56]. Flow chemistry approaches are particularly beneficial for borylation reactions, as they provide enhanced heat and mass transfer characteristics compared to traditional batch processes [56] [54].

Solvent selection and recovery represent critical considerations for large-scale implementation [51] [55]. The use of ethanol as the primary reaction medium offers advantages in terms of environmental impact and recyclability compared to traditional organic solvents [14] [54]. Advanced distillation and purification techniques enable high-efficiency solvent recovery, significantly reducing the environmental footprint of the overall process [56] [53].

Process intensification strategies include the development of continuous borylation processes that minimize intermediate isolation steps [54] [51]. These approaches reduce overall waste generation while improving atom economy and energy efficiency [56] [55]. The integration of in-line purification and characterization techniques further enhances process efficiency and product quality control [54] [56].

Economic considerations for scale-up include catalyst cost, raw material availability, and infrastructure requirements [50] [52]. The use of low-loading catalyst systems reduces precious metal costs while maintaining high reaction efficiency [36] [53]. Strategic sourcing of boronic ester reagents and morpholine derivatives ensures reliable supply chains for large-scale production [52] [51].

GHS Hazard Statements

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation]

Pictograms

Irritant